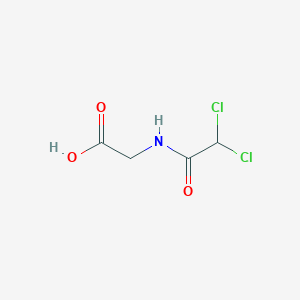
n-(Dichloroacetyl)glycine
Description
N-(Dichloroacetyl)glycine is a glycine derivative where the amino group is substituted with a dichloroacetyl moiety (Cl₂CH-C(O)-). Its molecular formula is C₄H₅Cl₂NO₃, with an average molecular weight of approximately 185.95 g/mol. This compound is of interest due to its structural similarity to pharmacologically active molecules, such as chloramphenicol derivatives, where the dichloroacetyl group plays a critical role in antimicrobial activity . The dichloroacetyl group enhances electrophilicity and stability, making it a versatile intermediate in drug design and agrochemical synthesis .
Properties
CAS No. |
15102-51-9 |
|---|---|
Molecular Formula |
C4H5Cl2NO3 |
Molecular Weight |
185.99 g/mol |
IUPAC Name |
2-[(2,2-dichloroacetyl)amino]acetic acid |
InChI |
InChI=1S/C4H5Cl2NO3/c5-3(6)4(10)7-1-2(8)9/h3H,1H2,(H,7,10)(H,8,9) |
InChI Key |
OANZIWQVCBABCH-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)NC(=O)C(Cl)Cl |
Canonical SMILES |
C(C(=O)O)NC(=O)C(Cl)Cl |
Other CAS No. |
15102-51-9 |
Synonyms |
2-[(2,2-dichloroacetyl)amino]acetic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares N-(Dichloroacetyl)glycine with key analogs:
Key Observations:
- Chlorination Impact: The dichloroacetyl group increases molecular weight and lipophilicity compared to mono-chloro or non-halogenated analogs. This enhances membrane permeability in biological systems but may reduce aqueous solubility .
- Reactivity: The dichloroacetyl moiety is more electrophilic than mono-chloro or acetyl groups, facilitating nucleophilic substitution reactions. However, it is also more prone to hydrolysis under alkaline conditions .
Physicochemical Data
| Property | This compound | N-(Chloroacetyl)glycine | N-Acetylglycine |
|---|---|---|---|
| Melting Point (°C) | 141–142.5 (predicted) | 119–120 | 207–210 |
| Solubility (H₂O) | Low | Moderate | High |
| LogP | ~1.2 | ~0.8 | -1.2 |
Notes:
- The higher LogP of this compound reflects increased lipophilicity, advantageous for crossing biological barriers but challenging for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


